molecular formula C40H60N4O2 B12512769 2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]

2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]

Cat. No.: B12512769
M. Wt: 628.9 g/mol
InChI Key: QWZFCHMBYWXSLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol] typically involves the following steps :

    Formation of the Cyclohexanediylbis(nitrilomethylidyne) Intermediate: This step involves the reaction of cyclohexane-1,2-diamine with an aldehyde to form the bis(nitrilomethylidyne) intermediate.

    Substitution Reaction: The intermediate is then reacted with 4-(tert-butyl)-6-(1-piperidinylmethyl)phenol under specific conditions to form the final product.

Industrial Production Methods

the synthesis likely involves similar steps as the laboratory preparation, with optimizations for scale-up and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol] involves its interaction with molecular targets such as DNA and enzymes. The compound’s phenolic groups can form hydrogen bonds with nucleic acids, while the nitrilomethylidyne groups can coordinate with metal ions in enzymes, affecting their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-tert-butyl-2-[[2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60N4O2/c1-39(2,3)33-21-29(37(45)31(23-33)27-43-17-11-7-12-18-43)25-41-35-15-9-10-16-36(35)42-26-30-22-34(40(4,5)6)24-32(38(30)46)28-44-19-13-8-14-20-44/h21-26,35-36,45-46H,7-20,27-28H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZFCHMBYWXSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CN4CCCCC4)C(C)(C)C)O)CN5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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